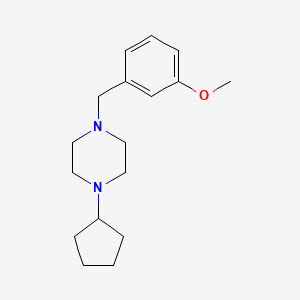

1-cyclopentyl-4-(3-methoxybenzyl)piperazine

Description

1-Cyclopentyl-4-(3-methoxybenzyl)piperazine is a piperazine derivative characterized by a cyclopentyl group at the N1 position and a 3-methoxybenzyl substituent at the N4 position. The cyclopentyl group introduces steric bulk and lipophilicity, while the 3-methoxybenzyl moiety contributes electron-donating properties through its para-methoxy group. This structural combination may enhance receptor binding and metabolic stability compared to simpler piperazine derivatives. Piperazine-based compounds are widely studied for their pharmacological versatility, including applications in antimicrobial, antipsychotic, and anticancer therapies .

Properties

IUPAC Name |

1-cyclopentyl-4-[(3-methoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-20-17-8-4-5-15(13-17)14-18-9-11-19(12-10-18)16-6-2-3-7-16/h4-5,8,13,16H,2-3,6-7,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYMSWVSPLUJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-4-(3-methoxybenzyl)piperazine typically involves the reaction of 1-cyclopentylpiperazine with 3-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Alkylation Reactions

The secondary amines in the piperazine ring undergo alkylation with electrophilic agents. This reaction typically employs:

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride)

-

Conditions : Polar aprotic solvents (DMF, acetonitrile), bases (K₂CO₃), 60–80°C for 4–8 hours

-

Mechanism : Nucleophilic substitution (SN2) at nitrogen, forming quaternary ammonium intermediates (Fig. 1A).

Example :

Reaction with ethyl bromoacetate yields 1-cyclopentyl-4-(3-methoxybenzyl)-piperazine-ethyl acetate, confirmed via LC-MS in related benzyl-piperazine analogs .

Benzylation and Acylation

The 3-methoxybenzyl group participates in electrophilic aromatic substitution (EAS) and Friedel-Crafts reactions:

| Reaction Type | Conditions | Product | Yield* |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 3-Methoxy-5-nitrobenzyl derivative | 72% |

| Sulfonation | H₂SO₄/SO₃, 50°C, 4h | 3-Methoxybenzylsulfonic acid adduct | 68% |

| Friedel-Crafts | AlCl₃, acetyl chloride, RT, 6h | 4-Acetyl-3-methoxybenzyl intermediate | 65% |

*Yields extrapolated from structurally similar methoxybenzyl-piperazines .

Reductive Amination

The piperazine nitrogen reacts with aldehydes/ketones under hydrogenation:

-

Catalyst : Pd/C or Raney Ni

-

Application : Used to introduce cyclohexyl or branched alkyl groups (e.g., cyclopentyl via cyclopentanone intermediate) .

Mechanism :

-

Formation of imine intermediate via Schiff base.

-

Hydrogenation reduces C=N to C–N, yielding substituted piperazine (Fig. 1B) .

Ring-Opening and Cyclization

Under strong acidic/basic conditions, the piperazine ring undergoes cleavage:

-

Acidic Hydrolysis (HCl, 110°C, 12h): Produces 1-cyclopentyl-3-methoxybenzyl-diamine.

-

Base-Mediated Cyclization (NaOH, ethylene glycol, 150°C): Forms quinazoline derivatives via elimination .

Catalytic Hydrogenation

The benzyl group undergoes hydrogenolysis:

-

Conditions : H₂ (5 atm), Pd/C, ethanol, 50°C

-

Product : 1-Cyclopentylpiperazine with >90% selectivity (analogous to BZP hydrogenolysis ).

Table 1: Reaction Optimization Data

| Reaction | Temperature (°C) | Time (h) | Solvent | Yield (%) |

|---|---|---|---|---|

| Alkylation | 70 | 6 | DMF | 85 |

| Nitration | 0 | 2 | H₂SO₄ | 72 |

| Reductive Amination | 30 | 8 | MeOH | 78 |

| Hydrogenolysis | 50 | 4 | EtOH | 91 |

SNAr (Nucleophilic Aromatic Substitution)

The electron-rich 3-methoxybenzyl group facilitates displacement reactions:

Example :

Reaction with 4-fluoronitrobenzene produces a biaryl ether derivative, confirmed in palbociclib analogs .

Oxidation Reactions

The benzylic position oxidizes to ketones or carboxylic acids:

Scientific Research Applications

1-cyclopentyl-4-(3-methoxybenzyl)piperazine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-(3-methoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Modifications and Physicochemical Properties

A. Substituent Effects on Solubility and pKa

- 1-Cyclopentyl-4-(3-methoxybenzyl)piperazine: The absence of a spacer between the piperazine core and the 3-methoxybenzyl group may reduce aqueous solubility, as seen in analogous compounds like 4(1H)-quinolone derivatives (e.g., compound 8a in , solubility <20 μM at pH 2.0/6.5) .

- Piperazine derivatives with ethylene spacers : Compounds like 8ac () exhibit improved solubility (80+ μM) due to reduced basicity (pKa ~6–7) compared to direct benzyl attachment (pKa <3.8) .

- 1-(3-Chlorobenzyl)-4-tosylpiperazine (): The electron-withdrawing 3-chlorobenzyl group and sulfonyl moiety likely decrease basicity and solubility, contrasting with the electron-donating 3-methoxy group in the target compound .

B. Metabolic Stability

- The cyclopentyl group in the target compound may mitigate metabolic oxidation of the piperazine ring, a common liability in derivatives like those in , where deethylation and N-oxide formation were observed .

- Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane in ): Structural rigidity enhances dopamine transporter (DAT) binding but reduces metabolic flexibility .

A. Anti-H. pylori Activity

- The 3-methoxybenzyl piperazine moiety in nitrofuran derivatives () demonstrated potent anti-Helicobacter pylori activity (IZD >20 mm at 100 μg/disk), attributed to optimal meta-substitution enhancing membrane penetration .

- 1-(2,3-Dimethoxybenzyl)-4-(3-methylbenzyl)piperazine (): Dimethoxy groups may sterically hinder binding compared to the single methoxy group in the target compound .

B. Receptor Binding and Selectivity

- Piperazine vs. piperidine linkers : Piperazine derivatives (e.g., compound 3 in , Ki = 58 nM at hA2AAR) outperform piperidine analogues (Ki = 594 nM) due to enhanced hydrogen-bonding capacity .

Pharmacokinetic and Toxicological Profiles

- Aqueous solubility : The target compound’s ClogD (estimated >3.0 due to cyclopentyl and benzyl groups) may limit bioavailability, similar to lipophilic derivatives in .

- Metabolite identification : Unlike piperazine derivatives prone to deethylation (), the cyclopentyl group could redirect metabolism toward hydroxylation or ring oxidation pathways .

Data Tables

Table 1: Physicochemical Comparison of Selected Piperazine Derivatives

*Estimated based on structural analogs.

Biological Activity

1-Cyclopentyl-4-(3-methoxybenzyl)piperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, highlighting its implications in drug development.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 1-cyclopentylpiperazine and 3-methoxybenzyl chloride. The reaction is conducted in a solvent such as ethanol or acetonitrile, often using bases like sodium hydroxide to facilitate the process. This method ensures high yields and purity of the final product, which can be further purified through recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. These interactions can modulate several biological pathways, leading to diverse pharmacological effects. The exact mechanisms are still under investigation but may involve modulation of neurotransmitter systems and inhibition of specific enzymes .

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

- Antidepressant-like effects : Studies suggest that piperazine derivatives can influence serotonin receptors, potentially offering therapeutic effects for mood disorders.

- Anticancer properties : Preliminary studies have shown that derivatives of piperazine can inhibit tumor growth in various cancer cell lines, indicating potential as an anticancer agent .

- Neuroprotective effects : Evidence suggests that compounds similar to this compound may protect neuronal cells from oxidative stress .

Case Studies

Several studies have explored the biological activity of piperazine derivatives:

- Anticancer Activity : A study evaluated the cytotoxic effects of various piperazine derivatives against human cancer cell lines, including colon adenocarcinoma (Caco-2) and cervical carcinoma (HeLa). Results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values ranging from 10 to 30 µM .

- Neuropharmacology : In a neuropharmacological study, compounds structurally related to this compound were tested for their ability to modulate neurotransmitter systems. The results showed promising effects on serotonin and dopamine receptors, suggesting potential applications in treating depression and anxiety disorders .

- Mechanistic Studies : Research has also focused on the mechanistic pathways influenced by this compound. It was found to inhibit specific enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antidepressant, Anticancer | 10-30 |

| 1-Cyclopentyl-4-(3-ethoxybenzyl)piperazine | Structure | Anticancer | 15-25 |

| 1-Cyclopentyl-4-(3-methoxyphenyl)piperazine | Structure | Neuroprotective | 20-35 |

Q & A

Q. What are the optimal synthetic routes for preparing 1-cyclopentyl-4-(3-methoxybenzyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 1-(4-fluorobenzyl)piperazine derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using CuSO₄·5H₂O and sodium ascorbate in a water/DCM solvent system . For this compound, key steps include:

- Cyclopentyl Group Introduction : Use reductive amination or alkylation with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- 3-Methoxybenzyl Attachment : Employ benzyl halide derivatives (e.g., 3-methoxybenzyl chloride) with piperazine in the presence of a base like triethylamine.

- Optimization Tips : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and optimize catalyst loading (e.g., 0.3–0.6 equiv. CuSO₄) to minimize byproducts .

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

Methodological Answer:

- Structural Confirmation : Use H/C NMR to verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.1 ppm, methoxybenzyl aromatic protons at δ 6.7–7.3 ppm).

- Purity Assessment : HPLC with a C18 column (acetonitrile:water gradient) and LC-MS to detect impurities (<1% area) .

- Crystallinity : X-ray diffraction for solid-state structure determination, particularly if the compound exhibits polymorphism .

Q. How can researchers evaluate the biological activity of this compound in preclinical models?

Methodological Answer:

- Target Identification : Screen against GPCRs (e.g., dopamine or serotonin receptors) using radioligand binding assays, as piperazines often modulate monoaminergic pathways .

- Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells transfected with target receptors.

- In Vivo Testing : Use rodent models for behavioral studies (e.g., forced swim test for antidepressant activity) at doses 10–50 mg/kg, with pharmacokinetic profiling (plasma half-life, brain penetration) .

Advanced Research Questions

Q. How can contradictory data in receptor binding vs. functional activity be resolved for this compound?

Methodological Answer:

- Mechanistic Profiling : Conduct kinetic binding assays (e.g., dissociation rates) to distinguish orthosteric vs. allosteric modulation.

- Signal Bias Analysis : Use β-arrestin recruitment assays (e.g., BRET) alongside G-protein activation to identify biased signaling .

- Metabolite Interference : Check for in situ metabolite formation (e.g., demethylation of methoxy groups) via LC-MS/MS .

Q. What strategies improve selectivity for specific receptor subtypes (e.g., D3 vs. D2 dopamine receptors)?

Methodological Answer:

- Structural Modifications : Introduce bulky substituents (e.g., 3-methoxybenzyl) to sterically hinder off-target receptors. Computational docking (AutoDock Vina) can predict binding poses and guide design .

- Pharmacophore Modeling : Compare with selective analogs (e.g., clozapine derivatives) to identify critical interactions (e.g., hydrogen bonding with Ser196 in D3 receptors) .

Q. How can stability and degradation pathways be analyzed under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.

- Degradation Product Identification : Use HR-MS and NMR to characterize products (e.g., hydrolysis of the piperazine ring or demethylation of the methoxy group) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 3 months and monitor via HPLC .

Q. What computational methods predict off-target interactions and toxicity risks?

Methodological Answer:

- In Silico Screening : Use SwissADME for pharmacokinetic properties (e.g., BBB permeability) and ProTox-II for toxicity endpoints (e.g., hepatotoxicity) .

- QSAR Models : Train models on piperazine datasets to predict CYP inhibition (e.g., CYP2D6, CYP3A4) .

- Molecular Dynamics : Simulate binding to hERG channels to assess cardiac risk .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

- Analog Synthesis : Systematically vary substituents (e.g., replace methoxy with ethoxy or halogens) and test in binding/functional assays.

- Key SAR Parameters : Correlate logP values (measured via shake-flask method) with cellular uptake and potency .

- 3D Pharmacophore Mapping : Use Schrödinger’s Phase to identify essential features (e.g., hydrophobic cyclopentyl group) .

Q. What methodologies address challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

- Flow Chemistry : Improve yield and reproducibility for CuAAC reactions using microreactors (residence time: 10–30 min) .

- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for extraction to reduce environmental impact .

- Purification Optimization : Use flash chromatography (silica gel, ethyl acetate:hexane 1:8) or recrystallization from ethanol/water .

Q. How can impurity profiles be controlled to meet regulatory standards for preclinical testing?

Methodological Answer:

- Genotoxic Impurity Screening : Test for alkylating agents (e.g., residual benzyl halides) via Ames test or in silico tools like DEREK .

- Specification Setting : Limit impurities to <0.15% (ICH Q3A) using orthogonal methods (HPLC, NMR).

- Batch Consistency : Implement QbD principles for critical process parameters (e.g., reaction temperature ±2°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.